

physicochemical properties of 3,4-Dibromoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Dibromoquinoline**

Cat. No.: **B189540**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3,4-Dibromoquinoline**

Introduction

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and functional organic molecules.^[1] The strategic functionalization of the quinoline ring is a cornerstone of modern drug development, allowing for the fine-tuning of a compound's pharmacological and physicochemical profile. The introduction of halogen atoms, particularly bromine, is a well-established method for modulating electronic properties, metabolic stability, and binding interactions.

3,4-Dibromoquinoline, in particular, is a valuable synthetic intermediate. The presence of bromine atoms at the C3 and C4 positions offers two distinct, reactive sites for further molecular elaboration via modern synthetic methodologies like cross-coupling reactions. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed overview of the core physicochemical properties, a robust synthetic protocol, analytical characterization methods, and essential handling information for **3,4-Dibromoquinoline**.

Core Physicochemical Properties

The fundamental physical and chemical properties of **3,4-Dibromoquinoline** are summarized below. These data are critical for experimental design, from reaction setup to purification and

formulation.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ Br ₂ N	[2][3][4]
Molecular Weight	286.95 g/mol	[2][3][4]
Exact Mass	286.87682 Da	[2][5]
Physical State	Solid (predicted)	[6]
Appearance	Off-white to light yellow crystalline solid (inferred)	
Melting Point	Data not available; related compounds suggest a low MP.	[7]
Boiling Point	335.7 °C at 760 mmHg	[5]
Density	1.923 g/cm ³	[5]
Vapor Pressure	0.00023 mmHg at 25°C	[5]
Refractive Index	1.698	[5]
LogP (Octanol/Water)	3.76	[5]
Hydrogen Bond Donor	0	[5]
Hydrogen Bond Acceptor	1	[5]

Synthesis and Purification

A reliable and efficient method for the preparation of **3,4-Dibromoquinoline** is the treatment of 3-bromo-4-hydroxyquinoline with a brominating agent such as phosphorus tribromide (PBr₃). This reaction proceeds via the conversion of the hydroxyl group at the C4 position into a bromide, a well-established transformation for heteroaromatic hydroxyl compounds. The cited literature reports a yield of 76% for this specific conversion.[5][8]

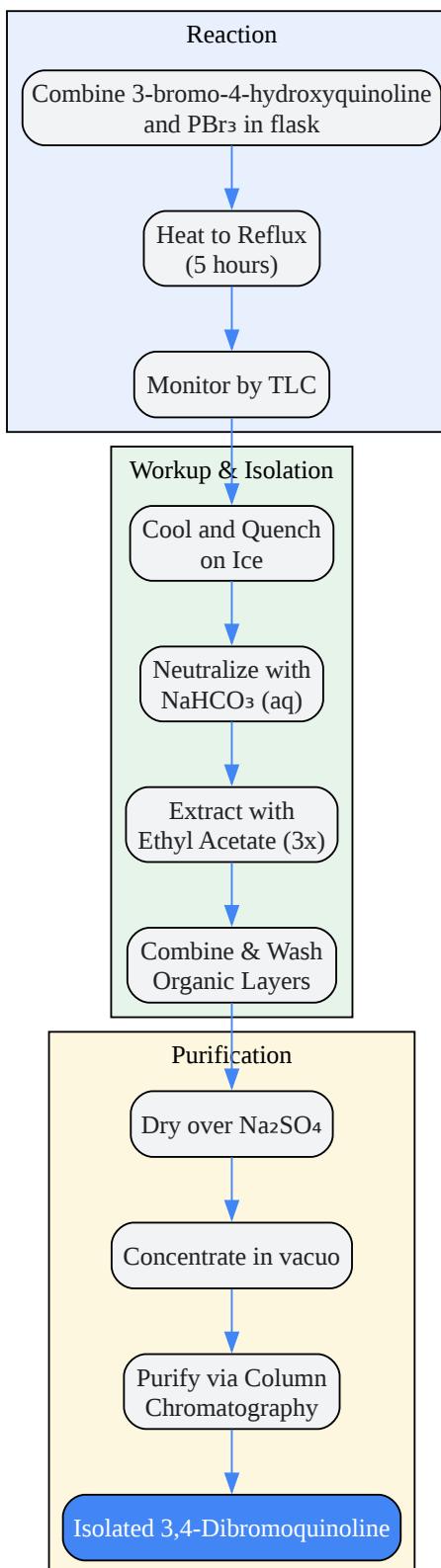
Experimental Protocol: Synthesis from 3-Bromo-4-hydroxyquinoline

Causality: The selection of phosphorus tribromide is based on its efficacy in converting hydroxyl groups on electron-deficient ring systems, like quinolines, to bromides. The hydroxyl group's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr_3 and initiating a sequence that ultimately results in its substitution by a bromide ion. Heating is necessary to overcome the activation energy of this substitution on the relatively stable aromatic system.

- Reaction Setup:

- To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-hydroxyquinoline (1.0 eq).
- Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (PBr_3) (1.5 - 2.0 eq). Caution: PBr_3 is corrosive and reacts violently with water. Handle in a chemical fume hood.

- Reaction Execution:


- Heat the reaction mixture to reflux with vigorous stirring. The precise temperature will depend on the choice of a high-boiling solvent if used, though the reaction can also be run neat.
- Maintain the reaction at reflux for 5 hours.^[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Workup and Isolation:

- Allow the reaction mixture to cool to room temperature.
- Slowly and carefully quench the reaction by pouring it onto crushed ice with stirring. This will hydrolyze the excess PBr_3 .
- Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO_3) solution or other suitable base until the pH is ~7-8.
- Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.^[1]

- Combine the organic layers.
- Purification:
 - Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.[\[1\]](#)
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - Purify the crude **3,4-Dibromoquinoline** by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and purification of **3,4-Dibromoquinoline**.

Spectroscopic and Analytical Characterization

Structural confirmation of **3,4-Dibromoquinoline** relies on a combination of standard spectroscopic techniques. The data presented here are predictive, based on established principles and spectral data from closely related bromoquinoline analogues.[\[9\]](#)[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

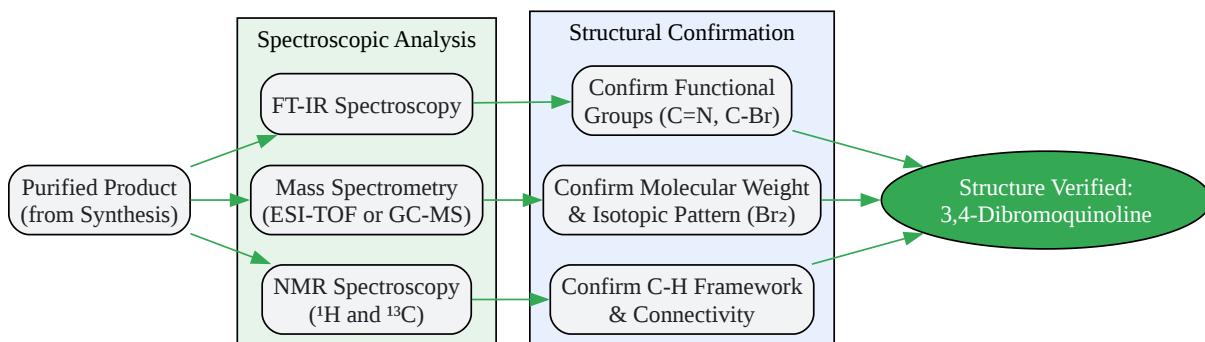
- ^1H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (δ 7.5-9.0 ppm). The H2 proton is expected to be the most deshielded, appearing as a singlet or a narrow doublet, due to the adjacent nitrogen and the lack of a proton at C3. The protons of the benzene ring (H5, H6, H7, H8) will appear as a complex multiplet pattern typical of a substituted quinoline.
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum should display nine signals for the nine unique carbon atoms. The carbons directly attached to the bromine atoms (C3 and C4) will be significantly shifted, and their signals may be broadened due to quadrupolar relaxation effects of the bromine nuclei.

Predicted ^1H NMR Data (in CDCl_3)		Predicted ^{13}C NMR Data (in CDCl_3)
Proton	δ (ppm)	Carbon
H-2	8.8 - 9.0	C-2
H-5	8.0 - 8.2	C-3
H-6	7.6 - 7.8	C-4
H-7	7.8 - 8.0	C-4a
H-8	8.1 - 8.3	C-5
C-6		
C-7		
C-8		
C-8a		

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For **3,4-Dibromoquinoline**, the most telling feature is the isotopic pattern of the molecular ion (M^+). Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion:

- M^+ : Corresponding to the molecule with two ^{79}Br atoms.
- $[\text{M}+2]^+$: A peak of approximately double the intensity of M^+ , corresponding to the molecule with one ^{79}Br and one ^{81}Br .
- $[\text{M}+4]^+$: A peak of similar intensity to M^+ , corresponding to the molecule with two ^{81}Br atoms. This 1:2:1 intensity ratio is a definitive signature for a dibrominated compound.


Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond / Functional Group
3100 - 3000	Aromatic C-H stretch
1610 - 1580	C=N stretch (pyridine ring)
1550 - 1450	Aromatic C=C ring stretches
850 - 750	C-H out-of-plane bending
700 - 550	C-Br stretch

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the structural verification of **3,4-Dibromoquinoline**.

Solubility and Storage

- Solubility Profile: Based on the principle of "like dissolves like," **3,4-Dibromoquinoline** is predicted to be poorly soluble in water.^[4] It is expected to be readily soluble in common polar aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran

(THF), and ethyl acetate, and moderately soluble in polar protic solvents like ethanol and methanol.[11]

- Recommended Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[5] It should be protected from moisture and light.

Safety and Handling

While a specific safety data sheet for **3,4-Dibromoquinoline** is not widely available, data from analogous bromoquinolines indicates that it should be handled with care.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12] Avoid contact with skin, eyes, and clothing.
- Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[12] Causes skin and serious eye irritation. May cause respiratory irritation.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3,4-Dibromoquinoline is a key heterocyclic building block with well-defined physicochemical properties that make it amenable to a wide range of synthetic transformations. Its preparation from 3-bromo-4-hydroxyquinoline is efficient and high-yielding. The structural characteristics, confirmed by standard analytical techniques, and predictable solubility make it a versatile intermediate for the synthesis of complex molecular targets in pharmaceutical and materials science research. Adherence to proper safety and handling protocols is essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3,7-Dibromoquinoline | C9H5Br2N | CID 71721276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 3,4-Dibromoquinoline | lookchem [lookchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 3,4-DIBROMOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-Bromoquinoline(5332-24-1) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 3,4-Dibromoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189540#physicochemical-properties-of-3-4-dibromoquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com